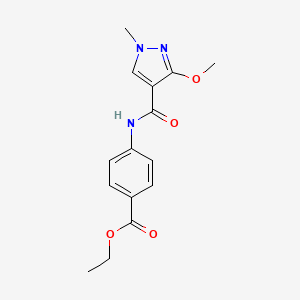

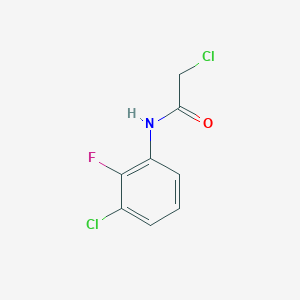

![molecular formula C9H19NO B2922648 2-[(4-Methylcyclohexyl)amino]ethanol CAS No. 108666-82-6](/img/structure/B2922648.png)

2-[(4-Methylcyclohexyl)amino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Peptide Synthesis and Protective Groups

Research has explored the modification of amino-ethanol structures for peptide synthesis. Modification of methyl groups in 2-(methylsulphonyl)ethanol, for instance, has led to the development of new amino-protective groups that are labile in alkaline media, enhancing the synthesis process. These protective groups, such as the urethane type introduced by altering the methyl group to a phenyl group with a negative inductive effect, have shown improved sensitivity to base, contributing significantly to peptide synthesis techniques (Verhart & Tesser, 2010).

Catalysis and Polymer Synthesis

In the field of polymer science, aminoalcohols like 2-[(4-Methylcyclohexyl)amino]ethanol have been investigated as initiators for ring-opening polymerization processes. For example, the use of commercial aminoalcohols in N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine has demonstrated the potential of such compounds to act as effective initiators, leading to the synthesis of polymers with controlled molar masses and high chain-end fidelity (Bakkali-Hassani et al., 2018).

Synthesis of Heterocyclic Compounds

Aminoalcohols have also been utilized in the synthesis of heterocyclic compounds, such as the three-component regioselective reaction involving amino-3-methyl-1H-pyrazole and arylaldehydes in ethanol under ultrasound irradiation. This innovative approach has yielded fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines with excellent yields in short reaction times, showcasing the versatility of aminoalcohols in organic synthesis (Nikpassand et al., 2010).

Stereochemistry and Ligand Application

Research into the stereochemistry of aminocyclohexanol derivatives, including those related to this compound, has provided insights into their use as ligands in asymmetric catalysis. The resolution of racemic 2-aminocyclohexanol derivatives and their application in catalyzed asymmetric reactions demonstrate the potential of these compounds in the synthesis of enantiomerically pure products, a crucial aspect in the development of pharmaceuticals and fine chemicals (Schiffers et al., 2006).

properties

IUPAC Name |

2-[(4-methylcyclohexyl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8-2-4-9(5-3-8)10-6-7-11/h8-11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKASEBHQXLQNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2922572.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide](/img/structure/B2922579.png)

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922580.png)

![1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2922582.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2922583.png)

![2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2922586.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2922588.png)